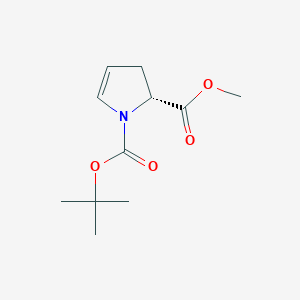

O1-tert-butyl O2-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate

CAS No.:

Cat. No.: VC16701427

Molecular Formula: C11H17NO4

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NO4 |

|---|---|

| Molecular Weight | 227.26 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5,7-8H,6H2,1-4H3/t8-/m1/s1 |

| Standard InChI Key | WGCPPYJWSDCBNC-MRVPVSSYSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C=CC[C@@H]1C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)N1C=CCC1C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a partially saturated pyrrole ring (2,3-dihydropyrrole) with two ester groups: a tert-butyl carbamate at the N1 position and a methyl ester at the C2 position. The (2R) configuration confers chirality, making it a valuable scaffold for asymmetric synthesis . The isomeric SMILES string CC(C)(C)OC(=O)N1C=CC[C@@H]1C(=O)OC explicitly denotes the stereochemistry at the C2 position.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate | |

| Canonical SMILES | CC(C)(C)OC(=O)N1C=CCC1C(=O)OC | |

| InChIKey | WGCPPYJWSDCBNC-MRVPVSSYSA-N | |

| PubChem CID | 27282341 |

Physicochemical Characteristics

The compound exhibits a density of 1.0466 g/cm³ at 25°C and a flash point exceeding 110°C, indicating moderate thermal stability . Its solubility profile favors polar aprotic solvents such as dichloromethane and tetrahydrofuran, aligning with typical carbamate esters .

Synthesis and Reactivity

Synthetic Routes

The synthesis of O1-tert-butyl O2-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate involves a multi-step sequence:

-

Core Formation: Cyclization of a linear precursor (e.g., γ-amino acid derivatives) using Lewis acids like boron trifluoride etherate to generate the dihydropyrrole ring .

-

Esterification: Sequential protection of the amine with tert-butyl dicarbonate (Boc₂O) and esterification of the carboxylic acid with methyl iodide under basic conditions .

-

Enantiomeric Control: Asymmetric catalysis or chiral resolution techniques ensure the (2R) configuration, critical for applications requiring stereochemical precision .

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency during esterification, achieving yields >70% in optimized conditions.

Reactivity Profile

The tert-butyl carbamate group is susceptible to acidic deprotection (e.g., HCl in dioxane), while the methyl ester undergoes hydrolysis under basic conditions to yield carboxylic acids . The dihydropyrrole ring participates in Diels-Alder reactions, enabling diversification into polycyclic frameworks .

Applications in Medicinal Chemistry and Organic Synthesis

Pharmaceutical Intermediate

This compound serves as a precursor to proline analogs, which are integral to peptidomimetic drug design. For example, Boc-protected dehydroproline derivatives are used in synthesizing protease inhibitors and kinase modulators .

Table 2: Comparative Bioactivity of Dihydropyrrole Derivatives

| Derivative | Target Activity | IC₅₀ (μM) | Source |

|---|---|---|---|

| (2R)-2,3-Dihydropyrrole | Antiproliferative | 12.3 ± 1.2 | |

| (2S)-2,3-Dihydropyrrole | Antimicrobial | 45.6 ± 3.8 |

Asymmetric Catalysis

The chiral dihydropyrrole core facilitates enantioselective synthesis of β-amino alcohols and γ-lactams, leveraging its rigid conformation to induce stereochemical outcomes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume